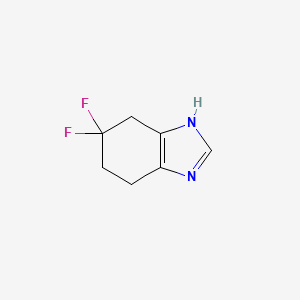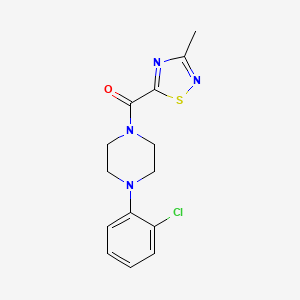
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a thiadiazole ring substituted with a methyl group
作用机制
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states .
Mode of Action
It is known that piperazine derivatives can interact with a variety of targets, modulating their activity .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the stability of piperazine derivatives can be influenced by environmental factors such as temperature and light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with ethylene glycol to form 2-chlorophenylpiperazine.
Synthesis of the Thiadiazole Ring: This step involves the cyclization of thiosemicarbazide with acetic anhydride to form 3-methyl-1,2,4-thiadiazole.
Coupling Reaction: The final step is the coupling of the 2-chlorophenylpiperazine with the 3-methyl-1,2,4-thiadiazole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Additionally, its structure suggests potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
相似化合物的比较
Similar Compounds
(4-(4-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
(4-(2-Chlorophenyl)piperazin-1-yl)(3-ethyl-1,2,4-thiadiazol-5-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
What sets (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone apart is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group and the 3-methyl-1,2,4-thiadiazole ring provides a unique combination of properties that can be exploited for various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQWVQCVAMEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)
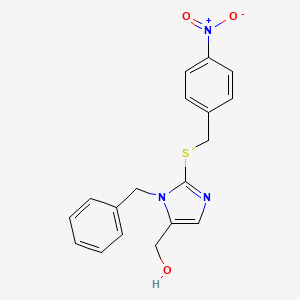
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2877571.png)
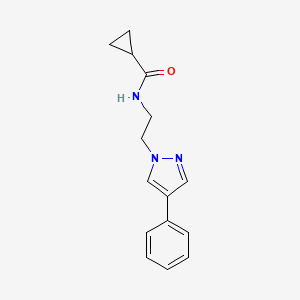
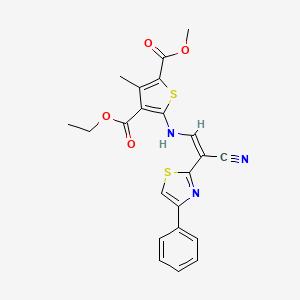
![4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2877575.png)
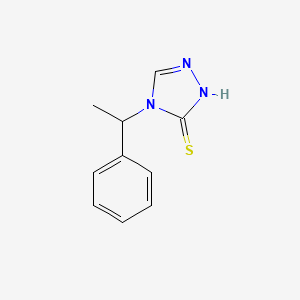
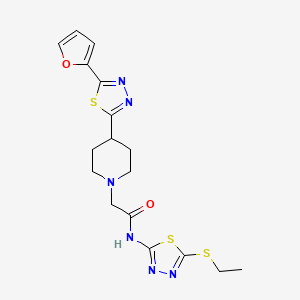
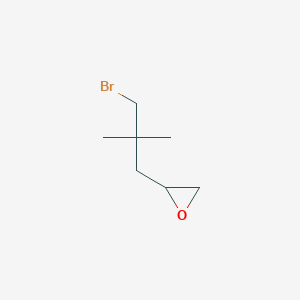
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)
